

Application Notes and Protocols for Studying CBP/p300 Function Using JET-209

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Compound of Interest

Compound Name: JET-209

Cat. No.: B12379951

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JET-209 is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300. These proteins are critical regulators of gene expression and are implicated in various diseases, including cancer. **JET-209** functions by simultaneously binding to CBP/p300 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CBP/p300. These application notes provide a comprehensive guide for utilizing **JET-209** as a chemical probe to investigate the biological functions of CBP/p300.

Data Presentation

In Vitro Degradation and Antiproliferative Activity of JET-209

The following tables summarize the degradation potency and antiproliferative effects of **JET-209** in various cancer cell lines.

Table 1: Degradation Potency (DC50) of **JET-209** in RS4;11 Leukemia Cells[1][2][3][4]

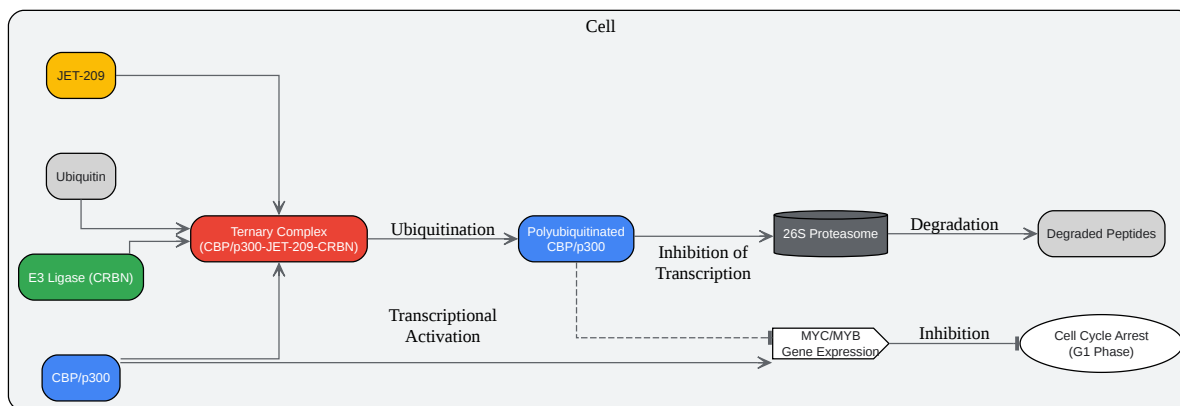
Target Protein	DC50 (nM)	Maximum Degradation (Dmax)	Treatment Time (hours)
CBP	0.05	>95%	4
p300	0.2	>95%	4

Table 2: Antiproliferative Activity (IC50) of **JET-209** in Acute Leukemia Cell Lines[2]

Cell Line	IC50 (nM)
MV4;11	0.04
RS4;11	0.1
HL-60	0.54
MOLM-13	2.3

Signaling Pathway and Mechanism of Action

JET-209 is a heterobifunctional molecule that consists of a ligand for CBP/p300, a linker, and a ligand for an E3 ubiquitin ligase (CRBN)[2]. By inducing the proximity of CBP/p300 to the E3 ligase, **JET-209** triggers the transfer of ubiquitin to CBP/p300, marking it for degradation by the 26S proteasome. The degradation of CBP/p300 leads to the downregulation of target genes, such as MYC and MYB, which are crucial for cancer cell proliferation and survival[2].



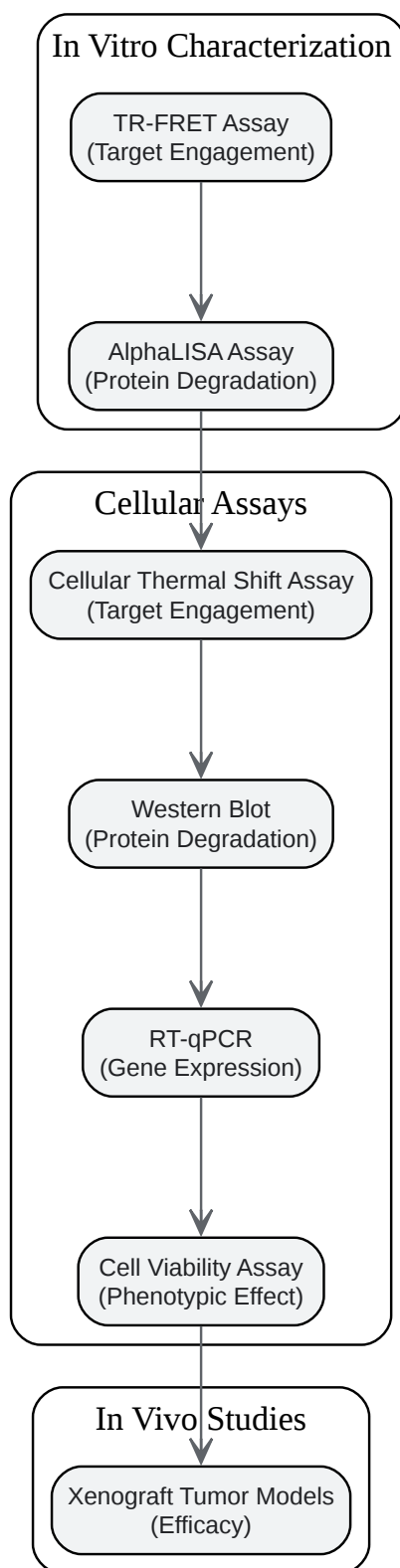
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Caption: Mechanism of action of **JET-209**.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study the function of **JET-209**.

Experimental Workflow Overview



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Caption: Experimental workflow for **JET-209** characterization.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

Objective: To quantify the formation of the CBP/p300-**JET-209**-CRBN ternary complex in a biochemical setting.

Materials:

- Recombinant human CBP or p300 protein (tagged, e.g., with GST)
- Recombinant human CRBN/DDB1 protein complex (tagged, e.g., with His)
- **JET-209**
- TR-FRET donor antibody (e.g., anti-GST-Europium)
- TR-FRET acceptor antibody (e.g., anti-His-APC)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- 384-well low-volume white plates
- TR-FRET plate reader

Procedure:

- Prepare a serial dilution of **JET-209** in assay buffer.
- In a 384-well plate, add the following components in order:
 - **JET-209** or vehicle (DMSO)
 - Recombinant CBP or p300 protein
 - Recombinant CRBN/DDB1 complex
- Incubate the plate at room temperature for 60 minutes with gentle shaking.

- Add the TR-FRET donor and acceptor antibodies to each well.
- Incubate the plate at room temperature for 60 minutes in the dark.
- Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).
- Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the values against the **JET-209** concentration to determine the EC50 for ternary complex formation.

Protocol 2: AlphaLISA Assay for Quantifying CBP/p300 Degradation

Objective: To quantify the degradation of endogenous CBP or p300 in cell lysates.

Materials:

- Cells of interest (e.g., RS4;11)
- **JET-209**
- Cell lysis buffer (e.g., AlphaLISA Lysis Buffer)
- AlphaLISA Acceptor beads conjugated to an anti-CBP or anti-p300 antibody
- Streptavidin-coated Donor beads
- Biotinylated anti-CBP or anti-p300 antibody (recognizing a different epitope than the Acceptor bead antibody)
- 384-well white OptiPlates
- AlphaLISA-compatible plate reader

Procedure:

- Seed cells in a 96-well culture plate and allow them to adhere overnight.

- Treat cells with a serial dilution of **JET-209** or vehicle (DMSO) for the desired time (e.g., 4 hours).
- Lyse the cells directly in the wells with lysis buffer.
- Transfer the cell lysates to a 384-well OptiPlate.
- Add the AlphaLISA Acceptor beads and the biotinylated antibody to each well.
- Incubate for 60 minutes at room temperature in the dark.
- Add the Streptavidin-coated Donor beads.
- Incubate for 30-60 minutes at room temperature in the dark.
- Read the plate on an AlphaLISA-compatible reader.
- Plot the AlphaLISA signal against the **JET-209** concentration to determine the DC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of **JET-209** to CBP/p300 in a cellular context by measuring changes in protein thermal stability.

Materials:

- Cells of interest
- **JET-209**
- PBS with protease inhibitors
- PCR tubes
- Thermal cycler
- Lysis buffer for Western blotting

- SDS-PAGE and Western blotting reagents
- Primary antibodies against CBP, p300, and a loading control (e.g., GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescence substrate

Procedure:

- Treat cultured cells with **JET-209** or vehicle (DMSO) for 1-2 hours.
- Harvest the cells and resuspend them in PBS with protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
- Lyse the cells by freeze-thaw cycles or sonication.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Collect the supernatant (soluble protein fraction).
- Analyze the soluble protein fractions by Western blotting using antibodies against CBP, p300, and a loading control.
- Quantify the band intensities and plot the normalized intensity of soluble CBP/p300 against the temperature. A shift in the melting curve to a higher temperature in the presence of **JET-209** indicates target engagement.

Protocol 4: Real-Time Quantitative PCR (RT-qPCR) for MYC and MYB Gene Expression

Objective: To measure the effect of **JET-209**-mediated CBP/p300 degradation on the mRNA levels of target genes MYC and MYB.

Materials:

- Cells of interest (e.g., RS4;11)
- **JET-209**
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Primers for MYC, MYB, and a housekeeping gene (e.g., GAPDH or ACTB)
- RT-qPCR instrument

Procedure:

- Treat cells with **JET-209** or vehicle (DMSO) for a specified time (e.g., 8 hours)[2].
- Extract total RNA from the cells using an RNA extraction kit.
- Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for MYC, MYB, and the housekeeping gene.
- Analyze the qPCR data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression in **JET-209**-treated cells compared to vehicle-treated cells.

Conclusion

JET-209 is a powerful chemical tool for elucidating the diverse functions of CBP and p300 in normal physiology and disease. The protocols outlined in these application notes provide a robust framework for researchers to investigate the mechanism of action of **JET-209** and its downstream biological consequences. By combining biochemical, cellular, and in vivo approaches, a comprehensive understanding of the therapeutic potential of CBP/p300 degradation can be achieved.

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